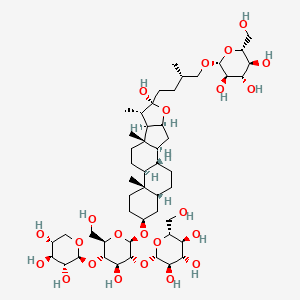
Officinalisnin-II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Officinalisnin-II is a natural saponin compound derived from the roots of Asparagus filicinus. It has garnered significant attention due to its potential anti-aging properties and various pharmacological activities, including antioxidative, antitumor, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Officinalisnin-II is typically isolated from the roots of Asparagus filicinus through a series of extraction and purification processes. The roots are subjected to continuous reflux extraction using a methanol-water mixture (60% methanol). The extract is then purified using HPD-300 macroporous resin to obtain the saponin-rich fraction .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The use of macroporous resins and continuous reflux extraction are common techniques in the industrial production of saponins .
Análisis De Reacciones Químicas
Types of Reactions: Officinalisnin-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Officinalisnin-II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying saponin chemistry and its reactivity.
Biology: Investigated for its effects on cellular processes, including antioxidative and anti-inflammatory activities.
Medicine: Explored for its potential anti-aging properties and its ability to enhance the longevity of model organisms like Caenorhabditis elegans.
Mecanismo De Acción
The mechanism of action of Officinalisnin-II involves its interaction with various molecular targets and pathways. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These enzymes play a crucial role in mitigating oxidative stress, which is a key factor in the aging process. Additionally, this compound has been found to modulate signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Officinalisnin-I: Another saponin compound isolated from Asparagus species with similar pharmacological properties.
Diosgenin: A steroidal saponin found in various plants, known for its anti-inflammatory and antioxidative effects.
Ginsenosides: Saponins derived from ginseng, widely studied for their diverse pharmacological activities
Uniqueness of Officinalisnin-II: this compound stands out due to its specific molecular structure and its potent anti-aging effects demonstrated in model organisms. Its ability to enhance the activity of multiple antioxidant enzymes and modulate key signaling pathways makes it a unique and valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C50H84O23 |
|---|---|
Peso molecular |
1053.2 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-16-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H84O23/c1-20(18-65-44-39(61)36(58)34(56)29(15-51)68-44)7-12-50(64)21(2)32-28(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)67-47-43(72-46-40(62)37(59)35(57)30(16-52)69-46)41(63)42(31(17-53)70-47)71-45-38(60)33(55)27(54)19-66-45/h20-47,51-64H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+/m0/s1 |
Clave InChI |
TUDCHFPLNJLAIG-DVUUGCSZSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















